molecular formula C17H16N6O3S B12132381 Methyl 4-[2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate

Methyl 4-[2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate

Cat. No.: B12132381
M. Wt: 384.4 g/mol
InChI Key: KXZLSEPHLSPTTO-UHFFFAOYSA-N
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Description

Methyl 4-[2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyridine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyridine ring via a coupling reaction. The final step often involves esterification to form the benzoate ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can occur at the nitro groups if present in derivatives of the compound.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 4-[2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyridine rings can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Thiazoles: Compounds with a thiazole ring, such as sulfathiazole, have similar biological activities.

    Aminothiazoles: These compounds, like 2-aminothiazole, are known for their antimicrobial and anticancer properties.

    Pyridinium Salts: Structurally related to pyridine, these salts have diverse applications in pharmaceuticals and materials science.

Uniqueness: Methyl 4-[2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C17H16N6O3S

Molecular Weight

384.4 g/mol

IUPAC Name

methyl 4-[[2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C17H16N6O3S/c1-26-16(25)11-5-7-12(8-6-11)20-14(24)10-27-17-22-21-15(23(17)18)13-4-2-3-9-19-13/h2-9H,10,18H2,1H3,(H,20,24)

InChI Key

KXZLSEPHLSPTTO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3

Origin of Product

United States

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